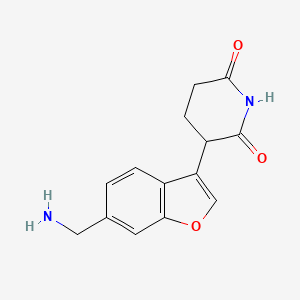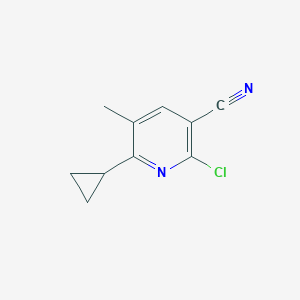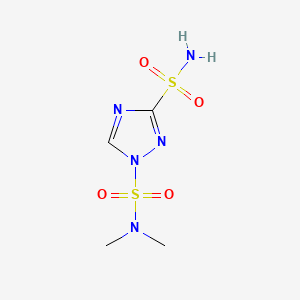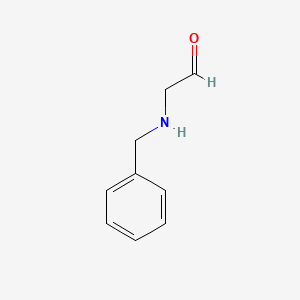![molecular formula C8H13FO B13455112 {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. The presence of a fluorine atom in the bicyclic framework imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the bicyclic structure. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding fluorinated alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of azides or thiol-substituted compounds.
科学研究应用
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with molecular targets through the unique electronic and steric effects imparted by the fluorine atom. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
{3-Fluorobicyclo[1.1.1]pentan-1-yl}methanol: A structurally similar compound with a different bicyclic framework.
{2-Fluorobicyclo[2.2.1]heptan-3-yl}methanol: Another fluorinated bicyclic compound with a different ring size and substitution pattern.
Uniqueness
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific bicyclic structure and the position of the fluorine atom, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H13FO |
|---|---|
分子量 |
144.19 g/mol |
IUPAC 名称 |
(1-fluoro-3-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C8H13FO/c9-8-2-6(3-8)1-7(4-8)5-10/h6-7,10H,1-5H2 |
InChI 键 |
UPCLSBYZYUATTC-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C2)(CC1CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


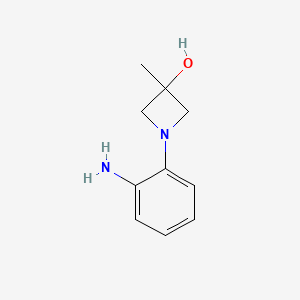
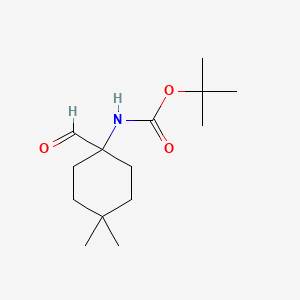
![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
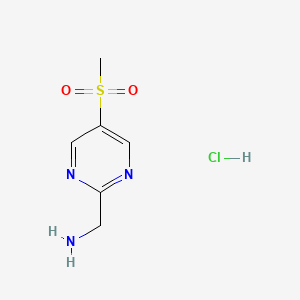
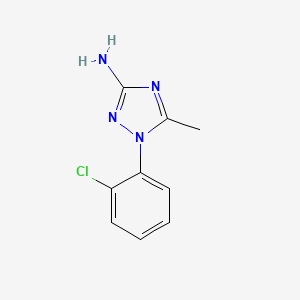

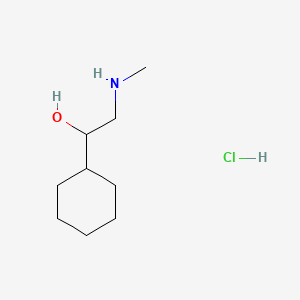
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
